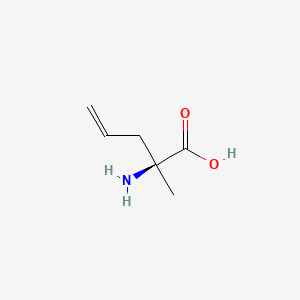
1'-Hydroxy Bilastine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Allergic Rhinitis Treatment
1’-Hydroxy Bilastine: is utilized in the treatment of allergic rhinitis , a condition characterized by symptoms such as nasal congestion, sneezing, and itchy nose. It acts as an antihistamine, blocking the action of histamine receptors in the nasal passages, thereby reducing allergic symptoms .
Chronic Urticaria Management
In the management of chronic urticaria , a condition that causes itchy, raised welts on the skin, 1’-Hydroxy Bilastine serves as a symptomatic relief. It helps to alleviate the discomfort associated with persistent skin rashes and hives .
Ocular Allergy Symptom Relief
This compound is also effective in providing relief from ocular allergy symptoms, including itchy and inflamed eyes. It is particularly beneficial for individuals suffering from allergic conjunctivitis , reducing redness and irritation in the eyes .
Pharmacokinetic Studies
1’-Hydroxy Bilastine has been the subject of pharmacokinetic studies to understand its absorption, distribution, metabolism, and excretion. These studies are crucial for determining the appropriate dosing and administration of the drug to ensure efficacy and safety .
Pharmacodynamic Research
Research into the pharmacodynamics of 1’-Hydroxy Bilastine provides insights into its mechanism of action as a histamine H1 receptor antagonist . Understanding how it interacts with the body’s histamine receptors helps in predicting the drug’s effects and potential side effects .
Impurity Analysis in Drug Synthesis
The compound plays a role in the identification and synthesis of potential impurities in the drug substance bilastine. This is vital for maintaining the quality of the drug product and ensuring its safety for consumer use .
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis of 1-Hydroxy Bilastine can be achieved through a multi-step process involving the conversion of Bilastine to an intermediate compound, followed by the introduction of a hydroxyl group. The key steps in the synthesis pathway include oxidation, reduction, and hydrolysis reactions.", "Starting Materials": [ "Bilastine", "Sodium hypochlorite", "Sodium borohydride", "Hydrochloric acid", "Sodium hydroxide", "Methanol", "Water" ], "Reaction": [ "Step 1: Bilastine is oxidized using sodium hypochlorite to form the corresponding carboxylic acid intermediate.", "Step 2: The carboxylic acid intermediate is reduced using sodium borohydride to form the corresponding alcohol intermediate.", "Step 3: The alcohol intermediate is hydrolyzed using hydrochloric acid to form the corresponding hydroxy compound.", "Step 4: The hydroxy compound is neutralized using sodium hydroxide and purified using methanol and water." ] } | |
Numéro CAS |
1638785-23-5 |
Nom du produit |
1'-Hydroxy Bilastine |
Formule moléculaire |
C₂₈H₃₇N₃O₄ |
Poids moléculaire |
479.61 |
Synonymes |
4-[2-[4-[1-(2-Ethoxyethyl)-1H-benzimidazol-2-yl]-1-piperidinyl]-1-hydroxyethyl]-α,α-dimethyl-benzeneacetic Acid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(7R)-3,4-dimethoxy-7-bicyclo[4.2.0]octa-1,3,5-trienyl]-N-methylmethanamine;hydrochloride](/img/structure/B1144506.png)
![8-Methoxy-2,3,4,5-tetrahydro-1H-benzo[b]azepine hydrochloride](/img/structure/B1144518.png)
